molecular formula C12H10FNO B8762039 (3-Fluorophenyl)(pyridin-3-yl)methanol

(3-Fluorophenyl)(pyridin-3-yl)methanol

Cat. No.: B8762039
M. Wt: 203.21 g/mol
InChI Key: OIASQBCUPWJINM-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(pyridin-3-yl)methanol is a diarylmethanol derivative featuring a methanol group bound to a 3-fluorophenyl ring and a pyridin-3-yl group. This structure combines aromatic and heteroaromatic moieties, which influence its physicochemical and biological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine ring contributes to hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(3-fluorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10FNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8,12,15H

InChI Key

OIASQBCUPWJINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (3-Fluorophenyl)(pyridin-3-yl)methanol with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
(3-Fluorophenyl)(pyridin-3-yl)methanol (Target) C₁₂H₁₀FNO 203.22* Diarylmethanol with 3-fluorophenyl and pyridin-3-yl groups Potential AChE inhibition (inferred)
(2-(3-Fluorophenyl)pyridin-3-yl)methanol C₁₂H₁₀FNO 203.22 Fluorophenyl attached to pyridine ring; methanol at pyridin-3-yl Not reported; structural similarity to AChE inhibitors
(Pyridin-3-yl)methanol C₆H₇NO 109.10 Simple pyridinyl methanol Fragment screening in oxidoreductase studies
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₃FNO 209.23 Cyclic amine with fluorophenyl; conformational rigidity Pharmaceutical building block
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol C₁₃H₁₀F₃NO 271.23 Trifluoromethyl group enhances lipophilicity Not reported; potential for enhanced bioactivity

*Molecular weight calculated based on structural similarity to .

Key Observations :

  • Structural Flexibility : The pyrrolidine-based analogue () introduces conformational constraints, which may affect binding specificity in drug design .
  • Enzyme Interactions: Pyridinyl methanols (e.g., ) are used in fragment-based drug discovery, suggesting the target compound could serve as a scaffold for enzyme inhibitors .

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